molecular formula C13H11NO3 B174472 2-Benzyloxy-nicotinic acid CAS No. 14178-18-8

2-Benzyloxy-nicotinic acid

Cat. No.: B174472
CAS No.: 14178-18-8
M. Wt: 229.23 g/mol
InChI Key: FUNQFOUBLCEFIK-UHFFFAOYSA-N
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Description

2-Benzyloxy-nicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyloxy group.

Mechanism of Action

Target of Action

2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including this compound, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .

Pharmacokinetics

It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of this compound are limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of this compound in animal models are currently lacking .

Metabolic Pathways

This compound is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-nicotinic acid typically involves the reaction of nicotinic acid with benzyl alcohol in the presence of a suitable catalystThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyloxy-nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxy-nicotinic acid
  • 2-Ethoxy-nicotinic acid
  • 2-Phenoxy-nicotinic acid

Comparison: 2-Benzyloxy-nicotinic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQFOUBLCEFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354046
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14178-18-8
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-nicotinic acid (421) (3 g, 19.04 mmol) was dissolved in anhydrous THF (50 mL) and chilled to 0° C. on an ice bath. NaH (50 mmol, 60% suspension in mineral oil) was added portion wise to the solution over a period of 5 minutes. The resulting mixture was stirred at 0° C. for 30 minutes. Benzyl-alcohol (422) (2.27 g, 21 mmol) was added drop wise over a period of 10 minutes. The ice bath was removed and the mixture was warmed to room temperature over a period of 2 h. The mixture was refluxed for 16 h. LC-MS and TLC (Rf: 0.4–0.5 compared to Rf: 0.1 for compound 421 in 1:1 hexane/EtOAc, single spot) indicated complete reaction at this point. The mixture was diluted with water (300 mL) and the pH was adjusted to ˜6 by the addition of HCl (aqueous, 1M) and the product was extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine (100 mL) via extraction, dried over MgSO4 and concentrated under reduced pressure to give a yellow oil. Recrystallization from EtOAc/hexane gave the desired product (423) as a white powder (2.8 g, 12.2 mmol, 64% yield). LC-MS (ESI): (exact mass: 229.07) m/e=230.2 [M+1]+ (100%), 459.3 [2M+1]+ (90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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